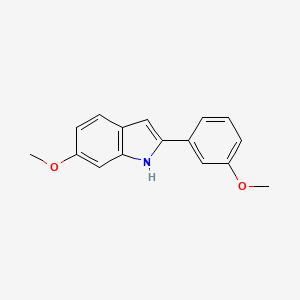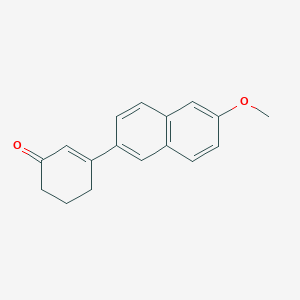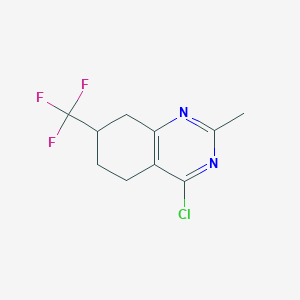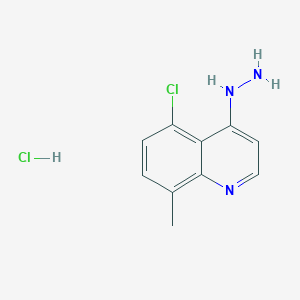![molecular formula C17H15NO B11865789 Isoquinoline, 1-[(2-methoxyphenyl)methyl]- CAS No. 98237-13-9](/img/structure/B11865789.png)
Isoquinoline, 1-[(2-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-(2-Methoxybenzyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-(2-Methoxybenzyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common reagents used in these reactions include sulfuric acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxybenzyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with different reactivity and biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid known for its antimicrobial and anti-inflammatory effects.
The uniqueness of 1-(2-Methoxybenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-(2-Methoxybenzyl)isoquinoline is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
CAS No. |
98237-13-9 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-7-14(17)12-16-15-8-4-2-6-13(15)10-11-18-16/h2-11H,12H2,1H3 |
InChI Key |
BFPCLYFQHDJMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


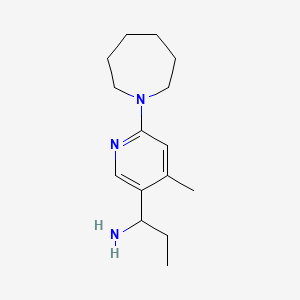


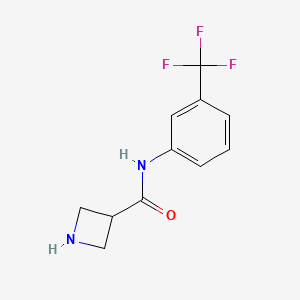

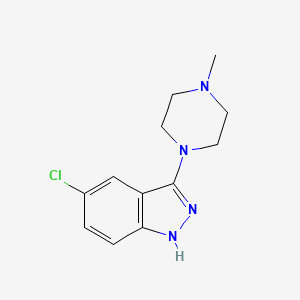


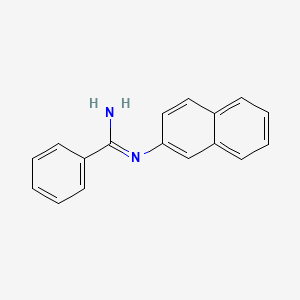
![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
